Tetrabutylphosphonium hexafluorophosphate

Description

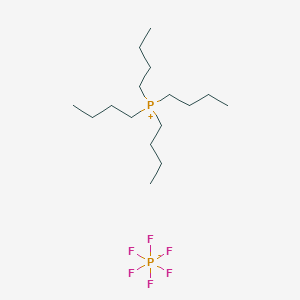

Structure

3D Structure of Parent

Properties

IUPAC Name |

tetrabutylphosphanium;hexafluorophosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H36P.F6P/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-7(2,3,4,5)6/h5-16H2,1-4H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLQAFNAPINCKBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[P+](CCCC)(CCCC)CCCC.F[P-](F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H36F6P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60584997 | |

| Record name | Tetrabutylphosphanium hexafluorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60584997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111928-21-3 | |

| Record name | Tetrabutylphosphanium hexafluorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60584997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrabutylphosphonium Hexafluorophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Purification Strategies

Established Synthetic Pathways for Tetrabutylphosphonium (B1682233) Hexafluorophosphate (B91526)

The most common and established method for synthesizing tetrabutylphosphonium hexafluorophosphate is through anion exchange. This method is widely adopted for its efficiency and the high yields it typically affords.

Anion exchange synthesis provides a straightforward pathway to this compound by reacting a tetrabutylphosphonium salt, commonly a halide such as tetrabutylphosphonium bromide or chloride, with a hexafluorophosphate salt. The choice of the hexafluorophosphate source often involves alkali metal salts like potassium hexafluorophosphate or ammonium (B1175870) hexafluorophosphate due to their availability and solubility characteristics.

The reaction is typically carried out in a biphasic solvent system, for instance, a combination of water and a chlorinated organic solvent like dichloromethane (B109758). The tetrabutylphosphonium halide is dissolved in the organic phase, while the hexafluorophosphate salt is dissolved in the aqueous phase. Upon mixing and vigorous stirring, the halide and hexafluorophosphate anions exchange between the phases. The resulting this compound, being more soluble in the organic layer, is extracted, while the inorganic halide salt byproduct remains in the aqueous phase.

A general procedure involves dissolving equimolar amounts of tetrabutylphosphonium bromide in dichloromethane and potassium hexafluorophosphate in deionized water. basinc.com The aqueous solution is then added to the organic solution, and the mixture is stirred at room temperature for an extended period, often up to 24 hours, to ensure the completion of the reaction. chemicalbook.comchemicalbook.com Following the reaction, the organic phase is separated, washed multiple times with deionized water to remove any remaining inorganic salts, dried over an anhydrous drying agent like sodium sulfate, and finally, the solvent is removed under reduced pressure to yield the crude product. chemicalbook.comchemicalbook.com This protocol consistently produces high yields of the desired product. chemicalbook.com

| Reactant 1 | Reactant 2 | Solvent System | Reaction Time | Temperature | Typical Yield |

|---|---|---|---|---|---|

| Tetrabutylphosphonium Halide (e.g., Bromide) | Potassium Hexafluorophosphate | Dichloromethane/Water | 24 hours | Room Temperature | >85% |

| Tetrabutylphosphonium Halide (e.g., Chloride) | Ammonium Hexafluorophosphate | Dichloromethane/Water | 24 hours | Room Temperature | High |

Advanced Purification Techniques for High Purity Applications

For applications that are highly sensitive to impurities, such as electrochemical studies, the crude this compound obtained from synthesis must undergo rigorous purification. wikipedia.org The primary technique for achieving high purity is recrystallization. wikipedia.orglookchem.com

The choice of solvent is crucial for effective recrystallization. Ethanol (B145695) or a mixture of ethanol and water are commonly employed. basinc.comwikipedia.org The crude product is dissolved in a minimum amount of the hot solvent or solvent mixture to form a saturated solution. As the solution cools slowly, the solubility of the this compound decreases, leading to the formation of well-defined crystals, while impurities tend to remain in the solvent. For achieving the highest purity, this process can be repeated multiple times. lookchem.com

A typical procedure involves dissolving the crude salt in hot absolute ethanol and then allowing it to cool to room temperature, followed by further cooling in a refrigerator to maximize crystal formation. lookchem.com The purified crystals are then collected by filtration and washed with a small amount of cold solvent. To remove any residual solvent, the crystals are dried under vacuum for an extended period, often at an elevated temperature. chemicalbook.comchemicalbook.comlookchem.com For instance, drying in a vacuum oven at 70-80°C for 10-18 hours is a common practice. chemicalbook.comchemicalbook.comlookchem.com

| Technique | Solvent(s) | Key Steps | Drying Conditions |

|---|---|---|---|

| Recrystallization | Ethanol/Water | Dissolution in hot solvent, slow cooling, filtration | Vacuum drying at 100°C for 48 hours |

| Recrystallization | Absolute Ethanol | Dissolution in hot solvent, slow cooling, filtration (can be repeated 2-3 times) | Vacuum drying at 70°C for 10 hours |

Electrochemical Investigations and Applications

Interfacial Phenomena and Electrode Interactions

Tetrabutylphosphonium (B1682233) hexafluorophosphate (B91526) has been investigated as a dopant in the emissive layer of organic light-emitting diodes (OLEDs) to improve their performance. researchgate.net OLEDs are devices that emit light when an electric current is passed through a thin film of organic material. youtube.com The performance of an OLED is highly dependent on the efficiency of charge injection from the electrodes into the organic layer. researchgate.net

In a study of single-layer OLEDs with a structure of ITO/PVK:PBD:TBAPF₆/Al, it was found that doping with TBAPF₆ significantly improved device performance. researchgate.net The doped devices exhibited a notable decrease in both the current injection threshold voltage and the turn-on voltage compared to undoped devices. researchgate.net This improvement is attributed to the accumulation of ionic species (TBP⁺ and PF₆⁻) at the electrode/organic interfaces under an applied voltage. This accumulation of ions reduces the energy barriers for both electron and hole injection. researchgate.net

The following table summarizes the effect of TBAPF₆ doping on the turn-on voltage of a single-layer OLED.

| Device Structure | TBAPF₆ Doping Ratio (by weight) | Turn-on Voltage |

| ITO/PHF/Al | 0 | > 10 V |

| ITO/PHF:TBAPF₆/Al | 100:5 | ~9 V |

| ITO/PHF:TBAPF₆/Al | 100:10 | ~8 V |

| ITO/PHF:TBAPF₆/Al | 100:20 | ~7 V |

This table is interactive and can be sorted by clicking on the column headers.

Electrocatalytic Reaction Mechanisms

The electrochemical reduction of carbon dioxide (CO₂) into value-added chemicals is a critical area of research for sustainable energy storage and utilization. In these systems, a supporting electrolyte is essential to ensure conductivity in the non-aqueous media typically used. While direct studies detailing the mechanistic role of Tetrabutylphosphonium hexafluorophosphate are limited, its close structural analogue, Tetrabutylammonium (B224687) hexafluorophosphate (TBAHFP or [Bu₄N][PF₆]), is one of the most commonly used supporting electrolytes in this field. sigmaaldrich.com The principles governing the role of TBAHFP can be largely extended to its phosphonium (B103445) counterpart.

The supporting electrolyte is not merely an inert charge carrier; it plays a significant role in the mechanistic pathway of CO₂ reduction. The cation of the electrolyte can influence the structure of the electrochemical double layer at the electrode-solution interface. This, in turn, affects the local concentration of reactants and the stabilization of key reaction intermediates. One of the crucial initial steps in the CO₂ reduction pathway is the formation of the carbon dioxide radical anion (CO₂•⁻). Ionic liquids and supporting electrolytes can act as co-catalysts by stabilizing this highly reactive intermediate, thereby lowering the overpotential required for the reaction to proceed.

The mechanism often proceeds through a series of proton-coupled electron transfer steps, and the nature of the electrolyte can influence the availability of protons and the kinetics of these steps. For example, in studies using manganese-based molecular catalysts, TBAHFP is employed as the electrolyte in acetonitrile (B52724) to investigate the catalytic cycle. sigmaaldrich.com The electrolyte ensures a stable environment for the multi-electron reduction processes that convert CO₂ to products like carbon monoxide (CO) or formate.

Table 2: Representative Experimental Conditions for Electrocatalytic CO₂ Reduction Using a Tetrabutyl-Based Hexafluorophosphate Electrolyte

| Parameter | Condition | Reference |

|---|---|---|

| Catalyst | [Mn(CO)₃(2,2ʹ-bipyridine)Br] | chemrxiv.org |

| Solvent | Acetonitrile (CH₃CN) or Tetrahydrofuran (B95107) (THF) | chemrxiv.orgsigmaaldrich.com |

| Supporting Electrolyte | 0.1 M Tetrabutylammonium hexafluorophosphate ([Bu₄N][PF₆]) | sigmaaldrich.com |

| Working Electrode | Glassy Carbon | |

| Atmosphere | Saturated with CO₂ | sigmaaldrich.com |

| Primary Product | Carbon Monoxide (CO) | chemrxiv.org |

Note: The data presented are from studies using Tetrabutylammonium hexafluorophosphate, a close analogue of the subject compound.

Electrocatalytic reductive amination is an emerging sustainable method for synthesizing valuable C-N bond-containing compounds. This process typically involves the reaction of a carbonyl compound with an amine source (like ammonia) and subsequent reduction at a catalytically active electrode surface, such as copper. Mechanistic studies in this area focus on understanding the reaction pathways, identifying rate-determining steps, and clarifying the role of intermediates.

A comprehensive review of the scientific literature reveals a significant gap in research concerning the use of this compound in this specific application. Current mechanistic investigations of electrocatalytic reductive amination at copper electrodes have not reported the use of this compound as a supporting electrolyte or as a catalytic component. Therefore, there is no available data to detail its influence on the mechanistic pathways, reaction kinetics, or product selectivity for this particular electrocatalytic system. This absence in the literature suggests that the role of phosphonium-based ionic liquids in this specific synthetic context remains an unexplored area of research.

Catalytic Roles and Reaction Medium Engineering

Catalytic Activity in Organic Transformations

The catalytic potential of phosphonium (B103445) salts is rooted in the unique properties of the phosphonium cation. These salts are explored in various catalytic systems, either as phase-transfer catalysts, organocatalysts, or as precursors for ligands in metal-catalyzed reactions.

Applications in Multicomponent Reactions (e.g., Biginelli Reaction)

The Biginelli reaction is a well-known multicomponent chemical reaction that produces 3,4-dihydropyrimidin-2(1H)-ones from ethyl acetoacetate, an aryl aldehyde, and urea. This reaction is of significant interest in medicinal chemistry due to the therapeutic properties of its products. nih.govnih.govmdpi.com The efficiency of the Biginelli reaction is highly dependent on the catalyst used. nih.gov A wide array of catalysts have been employed to improve reaction yields and conditions, including Brønsted/Lewis acids, heterogeneous catalysts, and various ionic liquids. nih.govresearchgate.net

While a range of ionic liquids have been successfully utilized as catalysts for the Biginelli reaction, specific literature detailing the application of Tetrabutylphosphonium (B1682233) hexafluorophosphate (B91526) for this purpose is not extensively documented in available research. The investigation into its efficacy for this specific multicomponent reaction remains an area for potential future research.

Promotion of Specific Coupling Reactions (e.g., S-S Coupling of Dithioanilides)

While the specific use of Tetrabutylphosphonium hexafluorophosphate to promote the S-S coupling of dithioanilides is not prominently featured in scientific literature, the broader class of phosphonium salts plays a crucial role in various other coupling reactions. They are frequently used in conjunction with transition metals as catalyst systems for forming carbon-carbon and carbon-heteroatom bonds. google.com

For instance, phosphonium salts serve as stable, air-tolerant precursors for the phosphine ligands that are essential for many palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. google.com The phosphine ligand is generated in situ by adding a base. google.com In a different application, Tetrabutylphosphonium acetate has been shown to be a suitable solvent and promoter for the copper-catalyzed arylation of amines without the need for an additional ligand. researchgate.net Furthermore, bifunctional organoboron-phosphonium salts have been developed as effective metal-free catalysts for the coupling of CO2 and epoxides to form polycarbonates or cyclic carbonates. nih.gov These examples highlight the versatility of the phosphonium cation in facilitating a wide range of important coupling reactions in organic synthesis.

Role as an Ionic Solvent and Reaction Medium

This compound is classified as a phosphonium-based ionic liquid (IL). Ionic liquids are salts with melting points below 100°C, and they are recognized as potential replacements for volatile organic compounds (VOCs) in chemical processes. nih.gov Their desirable properties include negligible vapor pressure, non-flammability, high thermal stability, and the ability to dissolve a wide array of organic, inorganic, and polymeric materials. nih.govhelsinki.fi

Phosphonium-based ILs, in particular, are noted for offering several advantages over other types of ionic liquids, such as those based on imidazolium cations. They often exhibit higher thermal stability and greater stability in strongly basic or reducing conditions. nih.gov These characteristics make them robust media for a variety of chemical reactions.

Physicochemical Properties of Select Phosphonium-Based Ionic Liquids

| Ionic Liquid | Formula | Density (g/cm³) at 298.15 K | Viscosity (mPa·s) at 298.15 K | Refractive Index at 298.15 K |

|---|---|---|---|---|

| Tri(isobutyl) methylphosphonium tosylate | [Pi(444)1][Tos] | 1.058 | 3210 | 1.517 |

| Tri(butyl)methylphosphonium methylsulfate | [P4441][CH3SO4] | 1.071 | 557 | 1.482 |

| Tri(butyl)ethylphosphonium diethylphosphate | [P4442][(C2H5O)2PO2] | 1.010 | 309 | 1.467 |

| Tetraoctylphosphonium bromide | [P8888][Br] | 0.985 (at 323.15 K) | 4130 (at 323.15 K) | 1.487 (at 323.15 K) |

Data sourced from a study on the thermophysical properties of phosphonium-based ionic liquids. nih.gov

Solvation Effects and Reaction Kinetics Modulation

The solvent in which a reaction is conducted can profoundly influence the reaction rate and mechanism. nih.govwikipedia.org This is achieved through differential solvation of the reactant ground states and the transition state. wikipedia.orgchemrxiv.org A solvent that stabilizes the transition state more than the reactants will accelerate the reaction rate. wikipedia.org Ionic liquids, as solvents, provide a unique ionic environment that can significantly modulate reaction kinetics.

The specific properties of phosphonium-based ILs influence their solvation behavior. Compared to their ammonium-based counterparts, phosphonium-based protic ionic liquids have been found to exhibit weaker Coulombic and hydrogen bond interactions. rsc.org This can lead to lower viscosities and higher ionic conductivities, which in turn affects the mobility of reactants and catalysts within the medium. rsc.orgresearchgate.net The rate of a reaction in an ionic liquid is influenced by factors such as the solvent's polarity, viscosity, and specific interactions between the solvent ions and the reacting species. researchgate.net The tunability of the cation and anion in ILs allows for the engineering of a specific reaction medium to optimize the kinetics for a desired transformation. nih.gov

Physicochemical Studies and Structural Insights

Ion-Solvent and Ion-Ion Interaction Studies

The interactions between the tetrabutylphosphonium (B1682233) cation ([P(C₄H₉)₄]⁺), the hexafluorophosphate (B91526) anion ([PF₆]⁻), and solvent molecules dictate the salt's properties in solution. These interactions range from simple solvation to the formation of more complex ionic aggregates.

Conductometric investigations are a powerful tool for analyzing ion-solvent and ion-ion interactions. For salts like tetrabutylphosphonium hexafluorophosphate, electrical conductance measurements in various organic solvents reveal the extent of ion association. nih.gov The analysis is often performed using the Fuoss conductance equation or the Lee–Wheaton equation to determine the limiting molar conductivity (Λₒ) and the ion-pair association constant (Kₐ). researchgate.netopenarchives.gr

In solvents with high dielectric constants (ε > 16), salts with the [PF₆]⁻ anion, such as the analogous tetrabutylammonium (B224687) hexafluorophosphate, exhibit only slight ionic association. researchgate.netopenarchives.gr However, in solvents with low dielectric constants, such as tetrahydrofuran (B95107) (THF, ε = 7.5), the association becomes much more significant, leading to the formation of ion pairs. researchgate.netopenarchives.gr In very low permittivity solvents, the deviation of conductance curves from linearity suggests the formation of triple ions (e.g., [PBu₄]₂[PF₆]⁺ or [PBu₄][PF₆]₂⁻). nih.gov In such cases, the Fuoss-Kraus theory of triple ions is used to analyze the data and determine the triple-ion formation constants (Kₜ). nih.govacs.org

The mobility of the ions is generally controlled by the bulk viscosity of the solvent, with the Walden product (Λₒη) remaining nearly constant across different solvents. researchgate.netopenarchives.gr This indicates that the effective size of the solvated ions does not change dramatically in different media.

Below is a table summarizing conductivity data for the related compound tetrabutylammonium hexafluorophosphate in various organic solvents at 298.15 K, illustrating the influence of the solvent's dielectric constant on ion association.

| Solvent | Dielectric Constant (ε) | Limiting Molar Conductivity (Λₒ / S cm² mol⁻¹) | Association Constant (Kₐ / L mol⁻¹) |

| N-Methylformamide (NMF) | 182.4 | 69.35 | 5.7 |

| Dimethylsulfoxide (DMSO) | 46.7 | 34.01 | 10.3 |

| Acetonitrile (B52724) (ACN) | 35.9 | 171.49 | 16.5 |

| Methanol (MeOH) | 32.7 | 103.82 | 23.6 |

| Acetone (ACE) | 20.7 | 179.54 | 88.9 |

| 2-Propanol (2-PrOH) | 19.9 | 36.60 | 258.4 |

| Tetrahydrofuran (THF) | 7.5 | 92.54 | 12850 |

Data sourced from studies on tetrabutylammonium hexafluorophosphate, a close structural analog.

The hexafluorophosphate anion is generally considered chemically inert. However, studies have revealed that it can undergo intermolecular fluorine exchange with certain Lewis acids. Research using fluorine magnetic resonance spectroscopy has shown that a rapid exchange of fluorine atoms occurs between the hexafluorophosphate ion and boron trifluoride (BF₃) or phosphorus pentafluoride (PF₅) in a methylene (B1212753) chloride solution. researchgate.net This exchange was found to proceed via a bimolecular mechanism. researchgate.net

Furthermore, under specific conditions involving deuterated 1,1,1,3,3,3-hexafluoroisopropanol (HFIP-d1) and heavy water (D₂O), the typically inert P-F bond in the [PF₆]⁻ anion can be activated. uni-saarland.de This activation is triggered by an interactive hydrogen-bonding network, which facilitates the nucleophilic addition of water to the anion, leading to its hydrolysis and the in-situ formation of difluorodideuteriooxyphosphate ([DPO₂F₂]⁻). uni-saarland.de This phenomenon highlights that the stability of the [PF₆]⁻ anion is not absolute and can be compromised in specific chemical environments.

Thermal Stability and Energy Storage Research

The thermal properties of this compound are of significant interest, particularly for its potential use in thermal energy storage (TES) systems. Its stability at elevated temperatures and its phase change characteristics are critical parameters.

Research into the thermal properties of tetrabutylammonium hexafluorophosphate, an analogue of the phosphonium (B103445) salt, has shown that its thermal characteristics can be modified by the inclusion of additives. mdpi.com The addition of aluminum oxide (Al₂O₃) nanoparticles has been investigated to enhance its suitability for TES applications. mdpi.com

The thermal stability of the pure salt is high, with decomposition primarily determined by the decomposition of the cation. mdpi.com However, the addition of Al₂O₃ can influence its melting temperature (Tₘ) and heat of fusion (ΔHfus). For pure tetrabutylammonium hexafluorophosphate, the melting temperature is approximately 248 °C. mdpi.com With the addition of Al₂O₃, the melting temperature decreases and then stabilizes at around 213 °C. mdpi.com

Crucially for TES systems, the heat of fusion is also affected. The addition of Al₂O₃ can increase the heat of fusion up to a certain concentration, which is a desirable characteristic for energy storage. The maximum heat of fusion for the tetrabutylammonium hexafluorophosphate-Al₂O₃ composite was found to be approximately 67 kJ kg⁻¹ at an additive concentration of 5 wt%. mdpi.com This enhancement is attributed to the additional disorder induced in the system by the dissolution of the nanoparticles. mdpi.com

The table below shows the effect of Al₂O₃ concentration on the thermal properties of the analogous compound, tetrabutylammonium hexafluorophosphate.

| Additive Concentration (wt% Al₂O₃) | Melting Temperature (Tₘ / °C) | Heat of Fusion (ΔHfus / kJ kg⁻¹) |

| 0 | 248 | 58.6 |

| 2.5 | 213 | 62.4 |

| 5.0 | 213 | 66.9 |

| 7.5 | 213 | 59.9 |

| 10.0 | 213 | 57.3 |

Data sourced from studies on tetrabutylammonium hexafluorophosphate.

Spectroscopic Characterization and Structural Elucidation

The molecular and crystal structure of this compound has been elucidated through various spectroscopic and analytical techniques. These methods provide fundamental information about bond lengths, crystal packing, and vibrational modes.

X-ray crystallography studies on the related tetrabutylammonium hexafluorophosphate have determined its crystal structure. nih.gov The compound crystallizes in the monoclinic space group P 1 21/c 1. nih.gov The crystal lattice consists of discrete tetrabutylammonium cations and hexafluorophosphate anions.

Infrared (IR) spectroscopy is used to identify the characteristic vibrational modes of the compound. Studies on tetrabutylammonium hexafluorophosphate with Al₂O₃ additives show characteristic peaks for the salt, with changes observed upon addition of the nanoparticles, such as the growth of a broad peak in the 3500 cm⁻¹ region and reductions in peaks below 1000 cm⁻¹. mdpi.com

Differential Scanning Calorimetry (DSC) is employed to determine phase transition temperatures and enthalpies, such as melting and decomposition. unair.ac.idchemicalbook.com For tetrabutylammonium hexafluorophosphate, a melting point of around 250 °C and a decomposition temperature of 388 °C have been reported. chemicalbook.com

The table below summarizes the crystallographic data for the analogous compound, tetrabutylammonium hexafluorophosphate.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P 1 21/c 1 |

| a | 9.4057 Å |

| b | 13.593 Å |

| c | 14.982 Å |

| α | 90.00° |

| β | 91.367° |

| γ | 90.00° |

Data sourced from crystallographic studies on tetrabutylammonium hexafluorophosphate. nih.gov

Intermolecular Interactions and Photophysical Phenomena

Pyrene (B120774) is a fluorescent probe known for forming an excited-state dimer, or "excimer," which has a characteristic red-shifted emission compared to the monomer. The quenching of this excimer fluorescence is a sensitive method for studying intermolecular interactions. While the quenching effects of the analogous salt, tetrabutylammonium hexafluorophosphate, on pyrene excimer fluorescence have been investigated, specific studies detailing the quenching mechanisms of pyrene excimer by this compound were not identified in the conducted literature search.

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a prominent computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.netnih.gov It has become a standard approach in chemistry and materials science due to its favorable balance between computational cost and accuracy. rsc.org DFT calculations are centered on the principle that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates, rather than the complex many-electron wavefunction. researchgate.net This simplification allows for the efficient calculation of various molecular properties, including electronic structure and reactivity, for systems of significant size. nih.gov

A primary application of DFT is the optimization of molecular geometries to find the lowest energy conformation of a molecule. joac.info This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. The resulting optimized geometry provides accurate predictions of bond lengths, bond angles, and dihedral angles. joac.info

While specific DFT studies detailing the binding affinities and optimized geometry for tetrabutylphosphonium (B1682233) hexafluorophosphate (B91526) are not prevalent in the literature, the methodology is routinely applied to analogous ionic liquid components. For the tetrabutylphosphonium cation ([P(C₄H₉)₄]⁺) and the hexafluorophosphate anion (PF₆⁻), DFT calculations would yield precise structural parameters. The quality of these predictions is dependent on the choice of the exchange-correlation functional and the basis set used in the calculation. wikipedia.org By understanding the geometries and conceptual DFT indices, pharmacological properties such as binding affinity and solvation energy can be predicted. joac.info

Table 1: Representative Predicted Molecular Geometry Parameters from DFT Calculations (Note: This table presents typical, generalized parameters for the specified ions as would be predicted by DFT calculations; it is not derived from a specific published study on tetrabutylphosphonium hexafluorophosphate.)

| Ion | Parameter | Atom 1 | Atom 2 | Atom 3 | Predicted Value |

| Tetrabutylphosphonium | Bond Length | P | C | ~1.85 Å | |

| Tetrabutylphosphonium | Bond Length | C | C | ~1.54 Å | |

| Tetrabutylphosphonium | Bond Angle | C | P | C | ~109.5° |

| Hexafluorophosphate | Bond Length | P | F | ~1.60 Å | |

| Hexafluorophosphate | Bond Angle | F | P | F | 90° / 180° |

DFT is instrumental in simulating and understanding electrochemical and catalytic processes involving ionic liquids. nih.gov By calculating the electronic structure, DFT can provide insights into redox potentials, reaction mechanisms, and the role of the electrolyte in these processes. nih.govnih.gov For instance, DFT calculations can model the adsorption of reactants onto a catalyst surface or an electrode, helping to elucidate the reaction pathway and identify rate-determining steps. nih.gov

In the context of electrochemistry, DFT combined with implicit solvent models can accurately reproduce experimental redox potentials of various compounds. nih.gov Although direct simulations for this compound are scarce, the compound is analogous to tetrabutylammonium (B224687) hexafluorophosphate (TBAPF₆), which is widely used as a supporting electrolyte in non-aqueous electrochemistry. wikipedia.org DFT studies on similar systems help to understand how the electronic and structural factors of the ions, modulated by the local environment, influence electrochemical events. nih.gov The inert nature of the tetrabutylphosphonium cation and the hexafluorophosphate anion makes them suitable for providing a stable medium over a wide potential range, a property that can be confirmed and explored through electronic structure calculations.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. researchgate.net By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of the dynamic behavior of materials, including ionic liquids. researchgate.net The accuracy of these simulations is highly dependent on the force field, which consists of empirical equations that approximate the quantum-mechanical interactions between atoms. researchgate.net

While MD simulation studies specifically focusing on this compound are limited, research on analogous phosphonium-based ionic liquids provides significant insight into the expected dynamic behavior. For example, MD simulations have been performed on diethyl(methyl)(isobutyl)phosphonium hexafluorophosphate ([P₁,₂,₂,₄][PF₆]) to investigate the relationship between its structure, transport mechanisms, and phase transitions over a wide temperature range. researchgate.net

These simulations can reveal detailed information at the atomistic level. Key analyses include:

Radial Distribution Functions (RDFs): RDFs are used to quantify the microstructure of the liquid by measuring the probability of finding one atom at a certain distance from another. researchgate.netresearchgate.net Sharp peaks in RDFs at low temperatures indicate a highly ordered crystal structure, which broaden as the temperature increases and the material transitions into more disordered phases. researchgate.net

Rotational and Translational Motion: The rotational motion of ions and their diffusion can be quantitatively analyzed through rotational correlation functions and mean square displacements (MSD). researchgate.net This allows researchers to understand how ions move and interact within the liquid, which is crucial for properties like ionic conductivity.

MD simulations on [P₁,₂,₂,₄][PF₆] have successfully predicted a transition from a crystalline to a plastic phase, the onset of cation rotation, and eventual melting, showing good agreement with experimental findings. nih.govresearchgate.net

Table 2: Key Analyses in Molecular Dynamics Simulations of Phosphonium (B103445) Ionic Liquids

| Analysis Method | Property Investigated | Typical Findings |

| Radial Distribution Function (RDF) | Microstructure and ordering | Determines inter-ionic distances and coordination; peak sharpness indicates the degree of order. researchgate.net |

| Mean Square Displacement (MSD) | Diffusivity / Translational motion | Calculation of self-diffusion coefficients for cations and anions, indicating ion mobility. researchgate.net |

| Rotational Correlation Function | Rotational dynamics | Quantifies the timescale of rotational motion for the ions. researchgate.net |

Quantum Chemical Calculations for Reaction Energetics

Quantum chemical calculations, particularly those based on DFT, are essential for determining the energetics of chemical reactions, including reaction mechanisms, transition states, and activation energies. mdpi.comnih.gov Transition state theory (TST) provides a framework for understanding reaction rates by examining the properties of the "activated complex," a high-energy species that exists at the saddle point on a potential energy surface between reactants and products. fiveable.me The energy required to form this complex is the activation energy (Ea), a critical barrier that must be overcome for the reaction to proceed. youtube.com

There is a lack of specific studies on the reaction energetics involving this compound. However, the application of these computational methods to other phosphonium ionic liquids demonstrates their utility. For example, DFT calculations have been used to explore the reaction mechanism of the Wittig reaction where phosphonium ylides are formed from phosphonium cations. nih.gov These studies calculate the Gibbs free energy profile of the full reaction, identifying intermediates and transition states to determine the feasibility of the proposed pathway. nih.gov

In a related context, the thermal decomposition of the analogous compound, tetrabutylammonium hexafluorophosphate, has been studied experimentally, and the activation energy for its decomposition has been calculated. joac.info Such data provides a quantitative measure of the compound's thermal stability. Quantum chemical calculations could be used to model this decomposition pathway, calculate the activation energy ab initio, and provide a theoretical basis for the experimental observations.

Table 3: Example of Reaction Energetics Data (Note: The following data is for the analogous ammonium (B1175870) salt, as specific data for the phosphonium salt is not available in the cited literature.)

| Compound | Process | Method | Activation Energy (Ea) |

| Tetrabutylammonium Hexafluorophosphate | Thermal Decomposition | Differential Thermal Analysis | 203.3 kJ/mol joac.info |

Based on a thorough review of available scientific literature, there is insufficient specific information regarding the application of This compound in the precise contexts outlined in the requested article structure.

Detailed research findings for this specific compound are not prominently available for its role as:

An electrolyte additive for safety in lithium-ion batteries.

A component for integration in dye-sensitized solar cells.

An agent for the enhancement of polymer crystallization processes.

A supporting electrolyte within polymer inclusion membranes specifically for desalination.

An active material in the construction of optoelectronic devices.

While related compounds, such as tetrabutylammonium hexafluorophosphate or other phosphonium salts, are mentioned in these fields, the data for this compound itself is not detailed enough to construct the requested scientific article with the required depth and accuracy. Therefore, the article cannot be generated as per the strict instructions provided.

Advanced Materials Science Applications

Optoelectronic Materials and Devices

Doping Strategies for Organic Light-Emitting Diodes

There is currently a notable lack of specific research data available in publicly accessible scientific literature regarding the use of tetrabutylphosphonium (B1682233) hexafluorophosphate (B91526) as a doping agent in the emissive layers of organic light-emitting diodes (OLEDs). While the compound is mentioned in the broader context of materials for optoelectronic applications, detailed studies outlining its direct impact on OLED performance through doping are not readily found.

Ionic compounds, in general, are sometimes utilized in the charge transport layers of OLEDs or as components of the electrolyte in light-emitting electrochemical cells (LECs). However, specific research detailing the effects of doping tetrabutylphosphonium hexafluorophosphate into the emissive host material of a conventional OLED—including data on luminescence, current efficiency, and operational stability—is not available in the reviewed literature. The existing research on ionic doping in OLEDs primarily focuses on other compounds, such as those containing lithium or tetra-n-butylammonium salts.

Therefore, a detailed analysis and data table on the performance of OLEDs doped with this compound cannot be provided at this time due to the absence of relevant research findings.

Environmental Impact and Green Chemistry Perspectives

Ecotoxicological Assessments and Bioremediation Potential

Phosphonium-based ILs, including the tetrabutylphosphonium (B1682233) cation, have demonstrated notable biological activity, which translates to potential ecotoxicity. unl.ptnih.gov Their environmental risk assessment involves evaluating their effects on various organisms and their susceptibility to degradation by natural processes.

The phytotoxicity of the tetrabutylphosphonium cation has been demonstrated in studies on higher plants. Research involving the closely related salt, tetrabutylphosphonium bromide ([TBP][Br]), revealed significant toxic effects on the growth and development of spring barley (Hordeum vulgare).

Key findings from a study on spring barley seedlings exposed to [TBP][Br] in soil are summarized below:

Growth Inhibition: [TBP][Br] was found to be the most toxic among several tested ILs, causing a decrease in seedling growth at concentrations as low as 100 mg per kg of soil dry matter. mdpi.com

Oxidative Stress: The presence of the tetrabutylphosphonium cation induced oxidative stress in the plants. This was evidenced by a significant increase in the activity of antioxidant enzymes, such as peroxidase and catalase, particularly at higher concentrations. mdpi.com

Physiological Changes: Exposure to higher doses of [TBP][Br] led to an increase in the dry matter weight of the seedlings, elevated levels of hydrogen peroxide (H₂O₂) and proline, and a reduction in the content of photosynthetic pigments. mdpi.com

The toxicity of phosphonium (B103445) salts to plants is generally correlated with the concentration, the type of cation, and the length of the alkyl substituents on the phosphorus atom. mdpi.comresearchgate.net

Table 1: Effects of Tetrabutylphosphonium Bromide ([TBP][Br]) on Spring Barley

| Concentration in Soil (mg kg⁻¹ DM) | Effect on Seedling Growth | Antioxidant Enzyme Activity | Photosynthetic Pigment Content |

|---|---|---|---|

| 1 - 10 | No significant effect | No significant change | No significant change |

| 100 | Inhibition of growth | Increased | Decreased |

Data extrapolated from studies on tetrabutylphosphonium bromide. mdpi.com

The marine bacterium Aliivibrio fischeri (formerly Vibrio fischeri) is a widely used indicator species for aquatic toxicity testing, where a decrease in its natural bioluminescence signals a toxic effect. mdpi.com Studies consistently show that phosphonium-based ILs are toxic to A. fischeri, often more so than their imidazolium-based counterparts with equivalent alkyl chains. nih.govua.pt

The toxicity is strongly influenced by the structure of the cation, particularly the length of the alkyl chains; toxicity generally increases with chain length. ua.pt Research on soil exposed to tetrabutylphosphonium bromide confirmed its ecotoxicity towards A. fischeri, demonstrating the environmental risk posed by the tetrabutylphosphonium cation upon release. researchgate.net The anion's influence on toxicity is generally considered to be insignificant compared to the effect of the cation. ua.pt

Table 2: Relative Ecotoxicity of Phosphonium-Based Cations to Aliivibrio fischeri

| Cation Structure | General Toxicity Trend |

|---|---|

| Phosphonium vs. Imidazolium | Phosphonium-based ILs are generally more toxic than analogous imidazolium-based ILs. nih.govua.pt |

| Alkyl Chain Length | Toxicity increases as the length of the alkyl chains on the phosphonium cation increases. ua.pt |

Degradation Pathways and Environmental Fate

The environmental fate of an ionic liquid is determined by its persistence and how it breaks down through biotic or abiotic processes. unl.pt While the hexafluorophosphate (B91526) (PF₆⁻) anion is known for its chemical stability, the tetrabutylphosphonium cation ([P₄₄₄₄]⁺) can undergo degradation, although phosphonium ILs are generally characterized by low levels of biodegradability. researchgate.netrsc.orgrsc.org

Potential degradation pathways for the tetrabutylphosphonium cation under oxidative conditions include:

β-Elimination: This process involves the abstraction of a proton from the β-carbon of a butyl chain, leading to the formation of 1-butene and tributylphosphine. nih.gov

Phosphorus Substitution: Nucleophilic attack at the phosphorus center can occur. In the presence of oxygen, this can lead to the formation of tributylphosphine oxide. nih.gov

The ultimate degradation products can include less volatile compounds like tributylphosphine oxide, which remains in the liquid phase, and gaseous products such as 1-butene, carbon dioxide, and water. nih.gov

Despite these potential pathways, studies using standardized tests, such as the CO₂ headspace test (ISO 14593), have shown that many phosphonium ILs exhibit poor biodegradability compared to other classes of ILs like those based on pyridinium or imidazolium cations. researchgate.netrsc.org Attempts to enhance biodegradability by incorporating functional groups like esters or ethers into the alkyl chains have met with limited success for phosphonium ILs. rsc.org This inherent resistance to degradation suggests that tetrabutylphosphonium hexafluorophosphate could be persistent if released into the environment. researchgate.net

Future Research Directions and Emerging Applications

Exploration of Novel Synthetic Pathways and Derivatives

Future research is expected to focus on developing more sustainable and efficient synthetic routes for tetrabutylphosphonium (B1682233) hexafluorophosphate (B91526). While traditional methods often involve quaternization reactions followed by anion exchange, these can be wasteful and expensive. researchgate.net Halide-free routes, which are desirable for many applications, are an area of active investigation for phosphonium (B103445) salts. researchgate.net

Furthermore, the synthesis of novel derivatives of tetrabutylphosphonium hexafluorophosphate represents a significant avenue for future exploration. By modifying the alkyl chains on the phosphonium cation or by creating functionalized derivatives, it may be to tune the physicochemical properties of the ionic liquid for specific applications. tandfonline.comopenrepository.com For example, introducing functional groups could enhance its performance as a catalyst or improve its selectivity in extraction processes. tandfonline.com The synthesis of chiral derivatives is another promising area, which could open up applications in asymmetric synthesis. openrepository.com

Integration into Emerging Electrochemical Technologies

Phosphonium-based ionic liquids are known for their wide electrochemical windows and good thermal stability, making them attractive candidates for use in electrochemical devices. researchgate.netdiva-portal.org Future research will likely focus on the integration of this compound into emerging electrochemical technologies such as next-generation batteries and supercapacitors. researchgate.net

In the realm of battery technology, novel phosphonium-based ionic liquid electrolytes are being investigated for their potential to improve safety and performance. nih.gov Research into the use of this compound as a component in electrolyte formulations for lithium-ion batteries and beyond is a promising direction. Its stability could help to mitigate issues such as electrolyte decomposition at high voltages. nih.gov

The application of phosphonium ionic liquids as catalyst supports in fuel cells is another emerging area. ucl.ac.uk Research has shown that phosphorus-containing carbon materials, which can be derived from PILs, can enhance the performance and durability of fuel cell cathodes. ucl.ac.uk Future studies could explore the use of this compound as a precursor for such materials.

Advanced Characterization of Interfacial Dynamics

Understanding the behavior of ionic liquids at interfaces is crucial for their application in areas such as catalysis, lubrication, and electrochemistry. diva-portal.org The interfacial structuring of phosphonium ionic liquids is a key area of ongoing research. diva-portal.org Future studies on this compound will likely involve the use of advanced characterization techniques to probe its interfacial dynamics at the molecular level.

Techniques such as in-situ scanning tunneling microscopy and impedance spectroscopy can provide valuable insights into the structure of the electrochemical double layer at metal-ionic liquid interfaces. rsc.org Neutron reflectometry is another powerful tool for studying the structuring of ionic liquids at solid-liquid interfaces. diva-portal.org Molecular dynamics simulations are also expected to play a crucial role in elucidating the extraction mechanisms of pollutants by phosphonium-based ionic liquids. acs.orgfigshare.com

Design of Next-Generation Catalytic Systems

Phosphonium ionic liquids have shown promise in the field of catalysis, both as reaction media and as catalyst stabilizers. tandfonline.commdpi.com Future research will likely focus on the design of next-generation catalytic systems based on this compound. This could involve using the ionic liquid to stabilize metal nanoparticles for use in catalysis. tandfonline.comresearchgate.net

The use of functionalized phosphonium salts as 'task-specific' ionic liquids is a particularly exciting area. tandfonline.com By incorporating specific functional groups into the cation, it may be possible to create highly active and selective catalysts for a range of organic reactions. The steric and electronic properties of the tetrabutylphosphonium cation can be leveraged to influence the outcome of catalytic reactions. researchgate.net

The table below outlines potential catalytic applications for phosphonium-based ionic liquids like this compound.

| Catalytic Application | Potential Role of this compound |

| Cross-Coupling Reactions | Stabilization of palladium nanoparticles |

| Hydrogenation | As a co-solvent or for catalyst stabilization |

| Biocatalysis | As a 'green' reaction medium |

Tailoring for Specific Environmental Remediation Strategies

The unique properties of phosphonium-based ionic liquids, such as their low water solubility and high thermal stability, make them attractive candidates for use in environmental remediation. arpnjournals.orgresearchgate.net Future research will focus on tailoring this compound for specific environmental remediation strategies, such as the extraction of pollutants from water. researchgate.net

Phosphonium-based ionic liquids have been shown to be effective in the liquid-liquid extraction of phenolic compounds from wastewater. acs.orgresearchgate.net The high extraction efficiency of these ionic liquids, even at low concentrations, makes them a promising alternative to traditional organic solvents. researchgate.net Future studies could investigate the use of this compound for the removal of a wider range of pollutants, including heavy metals and organic contaminants. arpnjournals.org

Moreover, the development of recyclable and environmentally benign extraction systems based on phosphonium ionic liquids is a key research goal. arpnjournals.org The low vapor pressure of ionic liquids reduces their potential for air pollution, and their thermal stability allows for regeneration and reuse. arpnjournals.org

Q & A

Q. What are the recommended methods for synthesizing tetrabutylphosphonium hexafluorophosphate?

The synthesis typically involves reacting tetrabutylphosphonium bromide with silver hexafluorophosphate in a polar organic solvent (e.g., acetonitrile). The reaction precipitates silver bromide, leaving this compound in solution. After filtration and solvent removal, the product is purified via recrystallization . For hexafluorophosphate salts in general, phosphorus pentachloride may react with alkali metal fluorides in hydrogen fluoride (HF) under controlled conditions to form the [PF6]− anion .

Q. How should this compound be handled safely in laboratory settings?

Key precautions include:

- Wearing nitrile gloves, lab coats, and eye protection to avoid skin/eye contact .

- Using respiratory protection (e.g., N95 masks) to prevent inhalation of dust or vapors .

- Working in a fume hood with adequate ventilation to minimize exposure .

- Avoiding contact with strong acids/oxidizers, which may trigger decomposition .

Q. What analytical techniques are used to confirm the purity of this compound?

Common methods include:

Q. What solvents are compatible with this compound?

The compound exhibits high solubility in polar aprotic solvents (e.g., acetonitrile, dimethyl sulfoxide) but limited solubility in water (~0.0080 mole fraction at 298 K) . Solubility in water decreases with increasing temperature due to entropy-driven phase separation .

Advanced Research Questions

Q. How does the molar volume of this compound influence its solubility in aqueous systems?

A linear correlation exists between molar volume and aqueous solubility for [PF6]−-based salts. This compound, with a molar volume of ~628.81 g/mol, shows lower solubility compared to smaller cations (e.g., tetrabutylammonium). Conductivity measurements and COSMO-RS modeling can predict solubility trends across ionic liquids .

Q. What experimental approaches can elucidate the hydrolysis pathways of this compound under acidic conditions?

Hydrolysis studies should include:

Q. How does this compound affect the molecular organization of water in ionic liquid-water mixtures?

Studies using 1-propanol as a probe indicate that the cation’s amphiphilic structure (strong hydrophobicity from butyl chains and hydrophilicity from [PF6]−) disrupts water’s H-bond network. Hydration numbers (~72 molecules per ion pair) suggest extensive water structuring, with self-aggregation observed above 0.0080 mole fraction .

Q. What strategies mitigate decomposition of this compound in high-temperature electrochemical applications?

Q. How does the choice of counterion (e.g., [PF6]− vs. [BF4]−) impact the electrochemical stability window of tetrabutylphosphonium-based electrolytes?

Cyclic voltammetry and linear sweep voltammetry reveal that [PF6]− provides a wider stability window (~5.5 V vs. Li/Li+) compared to [BF4]− (~4.5 V) due to higher oxidation resistance. However, [PF6]− is more prone to hydrolysis, necessitating rigorous moisture control .

Q. What role does this compound play in stabilizing metal nanoparticles during catalytic reactions?

The ionic liquid forms a protective electrostatic layer around nanoparticles (e.g., Pd, Au), preventing aggregation. Electrochemical impedance spectroscopy (EIS) and TEM imaging confirm enhanced dispersion and catalytic activity in cross-coupling reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.